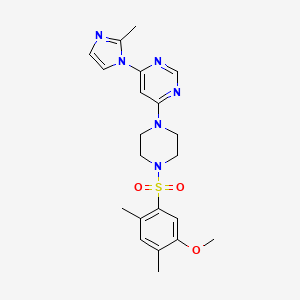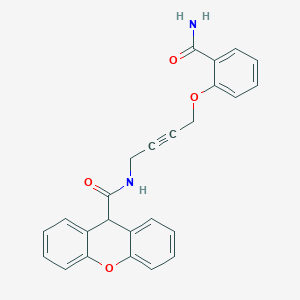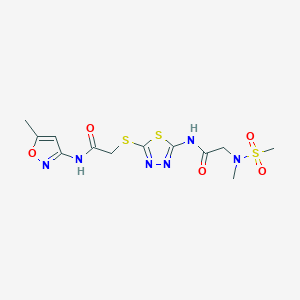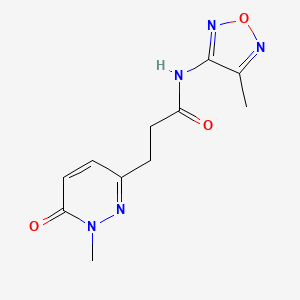![molecular formula C19H24N4O3S B2488160 5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-73-4](/img/structure/B2488160.png)
5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an ethoxy group, a methoxy group, a pyrrolidine ring, a thiazole ring, and a triazole ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The compound has a complex structure with several rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The thiazole and triazole rings are heterocyclic rings containing nitrogen and sulfur atoms. The ethoxy and methoxy groups are alkyl ethers attached to the phenyl ring .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the pyrrolidine ring can participate in reactions involving the nitrogen atom, such as protonation or alkylation . The thiazole and triazole rings can also participate in various reactions involving the heteroatoms.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like ethers and heterocyclic rings could make the compound more soluble in polar solvents . The exact properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The pyrrolidine-containing compound exhibits potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further investigations are ongoing to optimize its efficacy and safety profile .
Anti-Inflammatory Activity
The compound’s unique structure contributes to its anti-inflammatory properties. It modulates key inflammatory pathways, such as NF-κB and COX-2, making it a candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have demonstrated promising results, warranting further exploration .
Antimicrobial Effects
In vitro studies reveal that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mode of action involves disrupting bacterial cell membranes and inhibiting essential enzymes. Researchers are investigating its potential as a novel antibiotic or adjuvant therapy .
Neuroprotective Potential
The compound’s ability to cross the blood-brain barrier has sparked interest in its neuroprotective effects. Animal models suggest that it attenuates oxidative stress, reduces neuroinflammation, and enhances neuronal survival. Researchers are exploring its application in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antiviral Applications
Preliminary studies indicate that the compound exhibits antiviral activity against certain RNA viruses, including influenza and Zika virus. It interferes with viral replication and assembly, making it a potential candidate for broad-spectrum antiviral therapy. Clinical trials are needed to validate its efficacy .
Metabolic Disorders
The compound’s impact on metabolic pathways has drawn attention. It influences glucose metabolism, lipid homeostasis, and insulin sensitivity. Researchers are investigating its potential in managing type 2 diabetes and obesity-related complications. Early results suggest promising effects on glucose regulation .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule, which can influence its activity .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to be involved in a variety of biological activities, suggesting they could influence multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability. Pyrrolidine derivatives are known to have good pharmacokinetic properties, which is one reason they are widely used in drug discovery .
Eigenschaften
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-4-26-14-8-7-13(11-15(14)25-3)16(22-9-5-6-10-22)17-18(24)23-19(27-17)20-12(2)21-23/h7-8,11,16,24H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSCXNVKGYKCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2488077.png)
![Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)
![(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal](/img/structure/B2488081.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2488086.png)


![2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2488089.png)
![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)
![2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488092.png)
![N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2488094.png)


